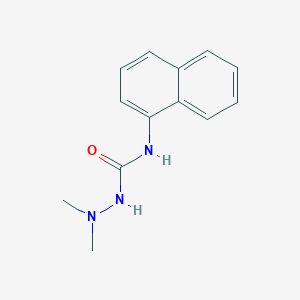

1,1-Dimethyl-4-(1-naphthyl)semicarbazide

説明

Contextualization within Semicarbazide (B1199961) Chemistry and its Derivatives

Semicarbazide, with the chemical formula OC(NH₂)(N₂H₃), is a derivative of urea (B33335) and serves as a foundational building block in organic synthesis. wikipedia.org Its derivatives, particularly semicarbazones formed through condensation reactions with aldehydes and ketones, are a significant class of compounds with a wide array of chemical and biological activities. core.ac.ukrroij.com The semicarbazide moiety is characterized by its ability to act as a versatile ligand, capable of coordinating with various metal ions, which can enhance its biological properties. core.ac.ukrroij.com

The core structure of a semicarbazide features multiple donor atoms, which allows for the formation of stable complexes with transition metals. rroij.com This chelating ability is a key aspect of their chemical reactivity and is often linked to their observed biological effects. core.ac.uk The derivatives of semicarbazide, known as semicarbazones, are imine derivatives that have been extensively studied for their pharmacological potential. ajchem-b.com

Table 1: Key Features of Semicarbazide and its Derivatives

| Feature | Description |

| Core Structure | Contains a urea backbone linked to a hydrazine (B178648) moiety. |

| Reactivity | Readily undergoes condensation with carbonyl compounds to form semicarbazones. wikipedia.org |

| Coordinating Ability | Acts as a chelating ligand for various metal ions. core.ac.ukrroij.com |

| Biological Significance | The parent structure and its derivatives exhibit a broad spectrum of biological activities. wisdomlib.orgajchem-b.com |

The chemistry of semicarbazides is rich and varied, offering numerous avenues for synthetic modification to explore structure-activity relationships. The nitrogen and oxygen atoms in the semicarbazide backbone are crucial for their chemical and biological functions, including their ability to form hydrogen bonds and interact with biological targets.

Significance of Naphthyl Substituents in Modern Chemical Biology and Medicinal Chemistry

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a prominent feature in many biologically active compounds and approved therapeutic agents. ijpsjournal.comnih.gov The incorporation of a naphthyl group into a molecule can significantly influence its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. ijpsjournal.com The planar and aromatic nature of the naphthyl ring allows it to participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological macromolecules like proteins and DNA. nih.gov

Naphthalene derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov The presence of a naphthyl moiety can enhance the biological activity of a parent compound or introduce new therapeutic effects. ijpsjournal.com For instance, several marketed drugs, such as Propranolol (a beta-blocker) and Naproxen (a nonsteroidal anti-inflammatory drug), contain a naphthalene core, highlighting its importance in drug design. nih.gov

Research Landscape of Substituted Semicarbazides

The field of substituted semicarbazides is an active area of research, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. wisdomlib.orgajchem-b.com The derivatization of the semicarbazide scaffold allows for the fine-tuning of its biological activity and the exploration of its therapeutic potential across various disease areas. rroij.comajchem-b.com

Research has shown that substitutions at different positions of the semicarbazide molecule can lead to a diverse range of biological effects. For example, substitutions on the N1 and N4 positions have been explored to modulate the compound's activity. The introduction of various aryl and alkyl groups can influence the molecule's steric and electronic properties, which can impact its interaction with biological targets. nih.gov

Substituted semicarbazides have been investigated for a wide spectrum of biological activities, as summarized in the table below.

Table 2: Investigated Biological Activities of Substituted Semicarbazides

| Biological Activity | Research Findings |

| Anticancer | Certain semicarbazone derivatives have shown the ability to inhibit tumor growth. wisdomlib.orgnih.gov Nickel(II) complexes with naphthoquinone semicarbazone have demonstrated inhibitory effects on human breast cancer cells. rroij.com |

| Antimicrobial | Semicarbazide derivatives have been reported to exhibit activity against various bacterial and fungal strains. ajchem-b.comajchem-b.com |

| Anticonvulsant | Some substituted semicarbazides have been evaluated for their potential in managing seizures. ajchem-b.com |

| Anti-inflammatory | Certain derivatives have shown anti-inflammatory effects in preclinical models. wisdomlib.org |

| Antioxidant | Nitro-substituted semicarbazides have demonstrated significant antioxidant potential. nih.gov |

Structure

3D Structure

特性

CAS番号 |

6632-60-6 |

|---|---|

分子式 |

C13H15N3O |

分子量 |

229.28 g/mol |

IUPAC名 |

1-(dimethylamino)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C13H15N3O/c1-16(2)15-13(17)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H2,14,15,17) |

InChIキー |

VQEKFAGQRFPUGP-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |

正規SMILES |

CN(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 1,1-Dimethyl-4-(1-naphthyl)semicarbazide and its Analogs

The synthesis of this compound is predicated on the efficient formation of the semicarbazide (B1199961) core, followed by or concurrent with the introduction of the specific naphthyl and dimethyl functionalities.

The formation of the semicarbazide scaffold, characterized by a hydrazinecarboxamide group, is typically achieved through condensation reactions. The most direct and widely utilized strategy for preparing 4-substituted semicarbazides involves the reaction of an isocyanate with a hydrazine (B178648). researchgate.net In this approach, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the semicarbazide linkage.

Alternative methods for generating the semicarbazide core include:

Reaction of Hydrazine with Urea (B33335): Semicarbazide can be synthesized by reacting hydrazine with urea. This method can be adapted for substituted derivatives, although it may require more stringent conditions and can lead to side products. The reaction of an aqueous semicarbazide solution with urea can yield hydrazodicarbonamide. google.com

Reaction of Hydrazine with Phosgene (B1210022) Derivatives: A one-pot, two-step approach involves the formation of a carbamate (B1207046) intermediate from an amine and a phosgene derivative like bis(2,2,2-trifluoroethyl)carbonate, which then reacts with hydrazine to yield the 4-substituted semicarbazide. rsc.org

Rearrangement of Monochlorourea: In some industrial processes, semicarbazide is formed from the reaction of an aqueous solution of monochlorourea sodium salt with ammonia. google.com This process is believed to proceed through a highly reactive amino isocyanate intermediate which is subsequently trapped by ammonia. google.com

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final semicarbazide molecule. For this compound, the isocyanate route is the most straightforward.

The specific structure of this compound is constructed by the precise reaction of two key precursors: 1-naphthyl isocyanate and 1,1-dimethylhydrazine (B165182).

Introduction of the 1-Naphthyl Moiety: The 1-naphthyl group is introduced via 1-naphthyl isocyanate. This reagent contains the required aromatic system and the reactive isocyanate functional group necessary for coupling with the hydrazine component.

Introduction of the Dimethyl Groups: The two methyl groups at the N-1 position are sourced from 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH). scispace.comresearchgate.net The use of this specific hydrazine isomer is critical to ensure that the resulting product is substituted at the N-1 position and not the N-2 position.

The primary synthetic pathway is the direct addition reaction between these two components, as depicted in the scheme below.

Reaction Scheme for this compound Synthesis

This reaction efficiently combines the two fragments in a single step to form the target molecule. The nucleophilic terminal nitrogen of 1,1-dimethylhydrazine attacks the carbonyl carbon of the 1-naphthyl isocyanate.

Optimizing the synthesis of substituted semicarbazides is crucial for achieving high yields and purity, minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalysts, and reaction time.

For the synthesis of 4-substituted semicarbazides from isocyanates and hydrazines, the reaction conditions can be fine-tuned. For instance, in related syntheses of 3-aminohydantoins, the reaction of isocyanates with hydrazines required heating to 120°C for 8 hours to achieve good yields. researchgate.net The use of catalysts, such as zinc or cadmium salts (e.g., ZnCl₂, ZnSO₄), has been shown to improve yields in other semicarbazide production processes. google.com

A typical laboratory synthesis of this compound involves dissolving 1,1-dimethylhydrazine in a suitable solvent like acetonitrile, often in the presence of a mild base such as sodium acetate, before the addition of 1-naphthyl isocyanate. The reaction mixture is then typically poured into water to precipitate the product, which is collected by filtration.

| Parameter | Condition | Purpose/Observation | Citation |

| Reactants | 1-Naphthyl isocyanate, 1,1-Dimethylhydrazine | Provides the naphthyl and dimethylamino moieties respectively. | |

| Solvent | Acetonitrile | A common polar aprotic solvent for this type of condensation. | |

| Base | Sodium Acetate | Can be used to facilitate the reaction. | |

| Temperature | Room Temperature to Reflux | Reaction can often proceed at room temperature, but heating can increase the rate. | researchgate.netchemicalbook.com |

| Workup | Precipitation in water | The product is often insoluble in water, allowing for easy isolation. | |

| Typical Yield | 70-90% | The reaction is generally efficient, providing moderate to high yields. |

Derivatization and Functionalization of this compound

While this compound itself has a specific set of reactive sites, its structural backbone is shared by a wider class of naphthyl semicarbazides and thiosemicarbazides that can undergo further chemical transformations.

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (C=N). ekb.eg In the context of semicarbazides, the resulting Schiff bases are called semicarbazones. They are formed through the condensation reaction between the terminal primary amine (-NH₂) of a semicarbazide and a carbonyl compound (an aldehyde or ketone). nih.govsathyabama.ac.in This reaction is a cornerstone in the derivatization of many hydrazine-containing compounds. ekb.eg

However, the specific compound This compound cannot form a semicarbazone in this manner. The N-1 nitrogen atom is tertiary (disubstituted with two methyl groups) and lacks the necessary protons for the condensation and subsequent elimination of a water molecule to form the imine.

For comparison, the analogous compound 4-(1-naphthyl)semicarbazide , which possesses a terminal -NH₂ group, can readily react with aldehydes and ketones to form the corresponding naphthyl-semicarbazone derivatives. The general reaction is shown below:

General Reaction for Naphthyl-Semicarbazone Formation

This reaction is typically catalyzed by a few drops of acid and carried out in a solvent like ethanol (B145695) under reflux. chemmethod.com A new series of naphthyl-thiosemicarbazone derivatives, which are structurally similar, were successfully obtained from the reaction of 1-naphthaldehyde (B104281) with various thiosemicarbazides. nih.gov

Thiosemicarbazides are sulfur analogs of semicarbazides, where the carbonyl oxygen is replaced by a sulfur atom. These compounds are important intermediates in their own right, often used for the synthesis of various heterocyclic systems. researchgate.netnih.govbohrium.com

The synthesis of the thiosemicarbazide (B42300) analog of the title compound, 1,1-Dimethyl-4-(1-naphthyl)thiosemicarbazide , follows a parallel synthetic route to its oxygen-containing counterpart. The most common and efficient method is the reaction of an isothiocyanate with a hydrazine.

Direct Synthesis: The direct synthesis involves the reaction of 1-naphthyl isothiocyanate with 1,1-dimethylhydrazine . This reaction is analogous to the semicarbazide synthesis, with the isothiocyanate providing the thiocarbonyl group.

In a related synthesis, 4-(1-naphthyl)-3-thiosemicarbazide was prepared in 98% yield by reacting 1-naphthylisothiocyanate with hydrazine monohydrate in diethyl ether at room temperature for 30 minutes. chemicalbook.com This highlights the efficiency of this synthetic approach.

| Reactant 1 | Reactant 2 | Product | Typical Conditions | Citation |

| 1-Naphthyl Isothiocyanate | Hydrazine Monohydrate | 4-(1-Naphthyl)-3-thiosemicarbazide | Diethyl ether, 20°C, 0.5 h | chemicalbook.com |

| Phenyl Isothiocyanate | Hydrazide derivative | Phenyl-thiosemicarbazide derivative | Methanol | mdpi.com |

| Aromatic Isothiocyanates | Hydrazide derivative | Acyl-sulphonyl-thiosemicarbazides | N/A | nih.gov |

Conversion from Semicarbazide: While direct synthesis is more common, the conversion of a semicarbazide to a thiosemicarbazide is chemically possible, typically using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅). However, this route is often less efficient and can lead to side products compared to the direct synthesis from the corresponding isothiocyanate.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazoles, Urazoles)

While specific studies detailing the cyclization of this compound are not extensively documented, the reactivity of the semicarbazide moiety is well-established, allowing for a clear projection of its synthetic utility. Semicarbazides are key precursors in the synthesis of various five-membered heterocyclic rings, particularly triazole and urazole (B1197782) derivatives. The presence of the naphthyl group is expected to influence the reactivity and properties of the resulting fused systems, but not prevent the fundamental cyclization pathways.

The general approach to forming a 1,2,4-triazole (B32235) ring from a semicarbazide involves cyclization under alkaline conditions. nih.govnih.gov For instance, the reaction of a 4-substituted semicarbazide in the presence of a base like sodium hydroxide (B78521) can induce intramolecular cyclization to yield a 1,2,4-triazolin-5-one derivative. nih.gov This transformation is a common strategy for creating substituted triazole cores. nih.gov

Urazoles, which are 1,2,4-triazolidine-3,5-dione structures, are also synthesized from semicarbazide precursors. One established method involves reacting an aryl amine—in this case, 1-aminonaphthalene, the precursor to our title compound—with reagents like ethyl chloroformate to form a carbamate, which is then reacted with a hydrazine derivative to create the semicarbazide. organic-chemistry.org This semicarbazide can then undergo cyclization to the urazole. organic-chemistry.org Both thermal and base-catalyzed cyclization methods are employed for this final ring-closing step. chemistryjournal.net The reaction conditions for these transformations can vary, but typically involve heating in a suitable solvent with a base.

Table 1: General Conditions for Semicarbazide Cyclization

| Heterocycle | Reagents/Conditions | Precursor | Reference |

| 1,2,4-Triazolin-5-one | 2% NaOH | Semicarbazide derivative | nih.gov |

| Urazole | Thermal or basic cyclization | Semicarbazide | chemistryjournal.net |

| Urazole | Hydrazine, Room Temp | Diphenyl imidodicarbonate | researchgate.net |

This table represents generalized findings for semicarbazide cyclizations and is intended to be illustrative of the potential pathways for this compound.

Incorporation into Hybrid Molecular Architectures and Conjugates

The structure of this compound lends itself to being a valuable component in the design of hybrid molecules and conjugates. A hybrid molecule is a chemical entity that combines two or more distinct pharmacophores or functional moieties to create a new compound with potentially synergistic or novel properties.

Research has demonstrated the successful synthesis of 1,2,4-triazole-(thio)semicarbazide hybrid molecules, where the semicarbazide acts as a linker or a core component of the final structure. nih.gov In these architectures, the semicarbazide moiety is derivatized to connect to other heterocyclic systems, leading to complex molecules with potential applications in medicinal chemistry. nih.gov Similarly, studies have shown the synthesis of 4-aryl-1-diphenylacetyl(thio)semicarbazides, where a bulky diphenylacetyl group is attached to the semicarbazide backbone. researchgate.net

Iii. Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Characterization

High-resolution spectroscopy is fundamental to determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to probe the chemical environment of atoms, the nature of chemical bonds, the molecular mass, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of atoms can be determined.

¹H NMR: The proton NMR spectrum of 1,1-Dimethyl-4-(1-naphthyl)semicarbazide is expected to show distinct signals corresponding to the different types of protons in the molecule. The seven protons on the naphthyl ring would appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton attached to the semicarbazide (B1199961) nitrogen (N-H) would likely present as a broad singlet, and the six protons of the two equivalent methyl groups attached to the terminal nitrogen would appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm). The integration of these signals would correspond to a 7:1:6 ratio.

¹³C NMR: Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is predicted to display 13 unique signals. The carbon of the carbonyl group (C=O) would be observed in the downfield region (δ 155-170 ppm). The ten carbons of the naphthalene (B1677914) ring would produce a series of signals in the aromatic region (δ 110-140 ppm). The two equivalent methyl carbons would give a single signal in the upfield region (δ 30-40 ppm).

2D-NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the ¹H and ¹³C spectra. Correlation Spectroscopy (COSY) would reveal couplings between adjacent protons within the naphthyl ring, helping to assign specific positions within the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl C-H | 7.0 - 8.5 (multiplets) | 110 - 140 |

| Semicarbazide N-H | Broad singlet | N/A |

| Carbonyl C=O | N/A | 155 - 170 |

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent absorption band corresponding to the carbonyl (C=O) stretching vibration of the urea-like moiety is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations from the naphthalene ring would be observed just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₅N₃O. High-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of 229.1215 Da.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 229. In accordance with the nitrogen rule, the odd molecular weight is consistent with the presence of an odd number (three) of nitrogen atoms. Common fragmentation pathways would likely involve the cleavage of the bonds within the semicarbazide chain. Key fragments could include the loss of the dimethylamino group (-N(CH₃)₂), leading to a fragment ion at m/z = 185, or the formation of a naphthyl isocyanate radical cation (m/z = 169) through cleavage and rearrangement. The naphthyl cation itself (m/z = 127) would also be an expected fragment.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems. The primary chromophore in this compound is the naphthalene ring system. This extensive π-conjugation is expected to give rise to strong absorptions in the UV region. Typically, naphthalene derivatives show multiple absorption bands corresponding to π → π* electronic transitions. One would expect to see a strong absorption band below 250 nm and another, more structured band at a longer wavelength, likely between 280-320 nm.

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. researchgate.net The study would elucidate the planarity of the semicarbazide moiety and the rotational angle between the naphthalene ring and the substituent chain. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as potential hydrogen bonds between the N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule, which dictate the supramolecular architecture. researchgate.net Although a published crystal structure for this specific compound is not available, this method remains the gold standard for definitive solid-state structural elucidation. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. nist.govresearchgate.net It is instrumental in identifying the specific crystalline phase of a compound and assessing its bulk purity. researchgate.netnih.gov The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. nist.gov The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. nist.govspringernature.com

For a pure, crystalline sample of this compound, a PXRD analysis would yield a distinct pattern of peaks at specific diffraction angles (2θ). This experimental pattern can be compared against a reference pattern, if available, or one calculated from single-crystal X-ray diffraction data to confirm the phase identity. researchgate.netnih.gov The absence of peaks corresponding to potential impurities or other crystalline forms (polymorphs) would indicate a high degree of phase purity in the analyzed sample. mdpi.comresearchgate.net While specific experimental PXRD data for this compound is not publicly available, the technique remains the standard for the solid-state characterization of such crystalline organic compounds. researchgate.net

Table 1: Hypothetical Powder X-ray Diffraction Data for this compound This table is for illustrative purposes to show how PXRD data would be presented. Actual experimental data is not available.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.6 | 4.77 | 60 |

| 21.1 | 4.21 | 70 |

| 24.5 | 3.63 | 55 |

| 28.9 | 3.09 | 30 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen for organic compounds) present in a sample. This data is used to verify the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula derived from mass spectrometry.

For this compound, the molecular formula is established as C₁₃H₁₅N₃O. Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, is considered a strong confirmation of the compound's purity and elemental composition, a common requirement for publication in scientific journals. researchgate.netnih.govstackexchange.com

Table 2: Elemental Analysis Data for this compound Based on the molecular formula C₁₃H₁₅N₃O (Molecular Weight: 229.28 g/mol )

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 68.10 | Data not available |

| Hydrogen (H) | 6.59 | Data not available |

| Nitrogen (N) | 18.33 | Data not available |

| Oxygen (O) | 6.98 | Data not available |

Advanced Techniques for Molecular Conformation and Isomeric Studies

Beyond establishing connectivity and elemental composition, understanding the three-dimensional arrangement of atoms, or conformation, is crucial. For a molecule like this compound, which combines a rigid aromatic system with a flexible side chain, conformational analysis provides insights into its spatial properties.

Advanced techniques such as single-crystal X-ray diffraction would provide the most definitive information on the solid-state conformation, including precise bond lengths, bond angles, and torsional angles that define the molecular shape. nih.govresearchgate.net In the absence of single-crystal data, computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of different possible conformers and predict the most stable ground-state geometry. researchgate.netmdpi.com

Furthermore, the potential for rotational isomerism (rotamers) around the N-aryl bond exists. Techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used in solution to study the proximity of different protons and thus deduce the preferred conformation and the dynamics of isomeric interconversion. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Iv. Theoretical and Computational Chemistry of 1,1 Dimethyl 4 1 Naphthyl Semicarbazide

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 1,1-Dimethyl-4-(1-naphthyl)semicarbazide at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. mdpi.com Methods like the B3LYP hybrid functional are widely applied by computational chemists for their accuracy with a large number of organic compounds. mdpi.com For this compound, DFT calculations, typically using basis sets such as 6-311G(d,p), are employed to optimize the molecule's ground state geometry. nih.gov These calculations predict the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. Computational studies indicate that the preferred conformation involves the naphthalene (B1677914) ring being positioned nearly perpendicular to the semicarbazide (B1199961) plane to reduce steric hindrance.

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. frontiersin.org

From these orbital energies, global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. nih.gov These descriptors, calculated within the framework of Conceptual DFT, help in predicting how the molecule will interact in a chemical reaction. frontiersin.org

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

This table represents typical descriptors calculated via DFT. The values are dependent on the specific level of theory and basis set used in the calculation (e.g., B3LYP/6-311G(d,p)). nih.gov

Analysis of the Molecular Electrostatic Potential (MEP) map, also generated from DFT calculations, visually identifies the electron-rich and electron-deficient regions of the molecule. nih.govscirp.org Negative regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov For a molecule like this compound, the oxygen of the carbonyl group is expected to be a site of negative potential, while the N-H proton would be a site of positive potential. nih.gov

Semicarbazide derivatives can exhibit tautomerism, an equilibrium between two or more interconverting structural isomers. nih.gov Computational methods are instrumental in exploring the potential tautomeric forms of this compound, such as the amide-iminol tautomerism involving the -C(=O)-NH- group. By calculating the relative energies of each tautomer, it is possible to predict the most stable form in different environments (e.g., gas phase or in a solvent). nih.gov Studies on similar systems have shown that the keto form is generally more stable. nih.gov

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net DFT methods can accurately forecast vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, typically show good agreement with experimental data. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. nih.gov This predictive capability is invaluable for assigning peaks in experimental NMR spectra and verifying the synthesized structure of this compound.

Table 2: Example of Theoretically Predicted Spectroscopic Data

| Parameter | Method | Predicted Value Range | Notes |

|---|---|---|---|

| ¹H NMR | GIAO-DFT | Aromatic Protons: ~7.5-8.5 ppm | Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the electronic environment of each proton. nih.gov |

| N-H Proton: ~8.0-9.0 ppm | |||

| Methyl Protons: ~2.5-3.5 ppm | |||

| ¹³C NMR | GIAO-DFT | Carbonyl Carbon: ~150-160 ppm | The carbonyl carbon is typically deshielded and appears downfield. nih.gov |

| Aromatic Carbons: ~110-135 ppm | |||

| Methyl Carbons: ~35-45 ppm | |||

| IR Frequencies | DFT (B3LYP) | C=O Stretch: ~1650-1700 cm⁻¹ | Calculated frequencies are often scaled by a factor (~0.96) to better match experimental values. |

Note: The values in this table are illustrative examples based on typical ranges for similar functional groups and are not specific experimental results for this exact molecule.

Molecular Modeling and Simulation for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior of this compound over time.

Molecular dynamics (MD) simulations use classical mechanics to compute the motion of atoms in a molecular system, providing a detailed view of its dynamic evolution. nih.gov For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and calculate the trajectory of all atoms over a period ranging from nanoseconds to microseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. scispace.com This method is used to design new molecules with improved potency and to predict the activity of untested compounds. scispace.com

To build a QSAR model for activities related to this compound, such as potential antimicrobial or anticancer effects, a dataset of structurally similar compounds with experimentally measured activities is required. nih.govnih.gov For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices). nih.gov

Electronic descriptors: Derived from quantum chemical calculations (e.g., atomic charges, dipole moment, HOMO/LUMO energies). scispace.comnih.gov

Steric/Geometrical descriptors: Related to the 3D shape of the molecule (e.g., molecular volume, surface area).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the biological activity. scispace.comnih.gov The resulting QSAR model can then be used to predict the activity of this compound and guide the synthesis of new, potentially more active, derivatives. nih.gov For instance, a QSAR study on related naphthalenesulphonyl glutamamides identified the importance of topological indices and electronic parameters for anticancer activity. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-Dimethyl-4-phenylsemicarbazide |

| 1,1-Dimethyl-4-(p-tolyl)semicarbazide |

| 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |

| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone |

| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-(4-chlorophenyl)thiosemicarbazone |

| Dimethyl fumarate |

Computational Analysis of Molecular Interactions and Binding Energetics

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the computational analysis of molecular interactions and binding energetics for the compound this compound. While computational methods such as molecular docking and binding energy calculations are common for evaluating the interaction of small molecules with biological targets, no such detailed research findings have been published for this particular chemical entity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. The binding energy is a key parameter derived from these simulations, quantifying the stability of the ligand-receptor complex. A lower binding energy typically indicates a more stable complex and a higher binding affinity.

These computational studies often involve preparing the three-dimensional structures of both the ligand (in this case, this compound) and the target protein. nih.gov The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and these scores are used to rank the potential binding modes.

Such analyses provide valuable insights into the specific molecular interactions that stabilize the complex, including:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Cation-Pi Interactions: Noncovalent molecular interaction between a cation and a π-system.

Although research exists on the computational analysis of other semicarbazide derivatives and various naphthalene-containing compounds, the specific binding energetics and detailed molecular interactions for this compound have not been documented in the available literature. nih.govchemcomp.comresearchgate.net Therefore, no data tables or detailed research findings on its binding energetics can be provided at this time. Further experimental and computational research would be required to elucidate these properties.

V. Coordination Chemistry of 1,1 Dimethyl 4 1 Naphthyl Semicarbazide As a Ligand

Electronic and Magnetic Properties of Coordination Compounds

There is no available scientific literature detailing the electronic and magnetic properties of coordination compounds formed with 1,1-Dimethyl-4-(1-naphthyl)semicarbazide as a ligand. The synthesis of such complexes and the subsequent investigation of their properties using techniques like UV-Vis spectroscopy, magnetometry, or electron paramagnetic resonance (EPR) spectroscopy have not been reported.

In general, the electronic spectra of semicarbazone complexes are influenced by the nature of the metal ion, its coordination geometry, and the specific substituents on the semicarbazone ligand. These spectra typically exhibit intraligand transitions (π→π* and n→π*) and, depending on the metal ion, d-d transitions or charge transfer bands. The magnetic properties of these complexes are dictated by the number of unpaired electrons on the central metal ion, which is determined by its oxidation state and the ligand field environment. Without experimental data, any discussion of these properties for complexes of this compound would be purely speculative.

Applications in Advanced Materials Science and Catalysis

There are no published studies on the application of coordination compounds of this compound in the fields of advanced materials science or catalysis. While metal complexes of other semicarbazones and related Schiff bases have been explored for various applications, including as catalysts for organic reactions or as building blocks for functional materials, no such research has been extended to this specific ligand. Therefore, no information is available on its potential utility in these areas.

Vi. Molecular Mechanisms and Biological Interactions Non Clinical Focus

Enzyme Interaction and Inhibition Studies

The potential for 1,1-Dimethyl-4-(1-naphthyl)semicarbazide to act as an enzyme inhibitor is an area of scientific interest. Research into related semicarbazide (B1199961) derivatives has indicated that this class of compounds can exhibit inhibitory effects on various enzymes, including carbonic anhydrases. nih.gov

To characterize the interaction between this compound and a target enzyme, its binding affinity and specificity would need to be determined. Binding affinity refers to the strength of the interaction between the compound and the enzyme, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a stronger binding affinity.

Specificity studies would assess the compound's ability to bind to a particular enzyme or a family of enzymes over others. High specificity is a desirable trait in drug discovery as it can lead to fewer off-target effects. Techniques such as differential scanning fluorimetry or isothermal titration calorimetry could be employed to measure these binding interactions directly.

Enzyme inhibition kinetics studies are crucial for understanding how a compound affects an enzyme's catalytic activity. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

These different inhibition mechanisms can be distinguished by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), often visualized using Lineweaver-Burk plots.

Based on the chemical structure of this compound, two potential enzyme targets are tyrosinase and carbonic anhydrase.

Tyrosinase: This copper-containing enzyme plays a key role in melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are of interest for applications in cosmetics and medicine. nih.govnih.gov The naphthyl group in this compound is a feature found in some known tyrosinase inhibitors. nih.gov

Carbonic Anhydrase: These enzymes are involved in various physiological processes, including pH regulation and CO2 transport. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications. nih.govmdpi.com Semicarbazide derivatives have been explored as inhibitors of carbonic anhydrases, suggesting that this compound could also interact with this enzyme family. nih.gov

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, the interaction of this compound with various cell surface and intracellular receptors could be another avenue of investigation.

Radioligand binding assays are a powerful tool to determine the affinity and selectivity of a compound for a specific receptor. nih.govumich.edu In these assays, a radioactively labeled ligand (the radioligand) with known high affinity for the receptor is used. The test compound, this compound, would be introduced to compete with the radioligand for binding to the receptor.

By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC50 value), its affinity for the receptor can be calculated. Performing these assays with a panel of different receptors would reveal the compound's selectivity profile.

Understanding the kinetics of how a ligand binds to and dissociates from its receptor provides deeper insights into its mechanism of action. Key kinetic parameters include:

Association Rate Constant (kon): This measures how quickly the ligand binds to the receptor. uah.es

Dissociation Rate Constant (koff): This measures how quickly the ligand dissociates from the receptor. uah.es

Residence Time: Calculated as the reciprocal of the dissociation rate constant (1/koff), residence time describes the average duration for which a ligand remains bound to its receptor. A longer residence time can sometimes lead to a more prolonged pharmacological effect.

These parameters can be determined using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays.

Identification of Specific Receptor Targets (e.g., Orphan Nuclear Receptors like Nur77, Sigma Receptors)

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a cell. For this compound and its derivatives, research has pointed towards several potential receptor families, including orphan nuclear receptors and sigma receptors, as key interaction partners.

Orphan Nuclear Receptor Nur77: The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77, is an orphan nuclear receptor that acts as a transcription factor involved in complex biological processes, including cell proliferation and apoptosis. nih.gov Its function and localization are critical in determining cell fate, making it a significant target in disease research. nih.gov Studies have shown that various ligands can modulate Nur77 activity. nih.gov For instance, research into related heterocyclic urea (B33335)/thiourea derivatives has demonstrated that these molecules can induce the expression of Nur77 and promote its translocation from the nucleus to the mitochondria, thereby activating apoptotic pathways. nih.gov A crucial finding in these studies was that the introduction of bicyclic aromatic systems, such as a naphthyl group, into the structure of these Nur77 modulators can significantly enhance their anti-tumor activity. nih.gov This suggests that the naphthyl moiety of this compound is a key structural feature for potential interaction with and modulation of the Nur77 receptor.

Sigma Receptors: Sigma receptors (σR), comprising σ₁R and σ₂R subtypes, are intracellular chaperone proteins implicated in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative disorders. nih.govnih.gov They are known to interact with a diverse array of small molecules. nih.gov Sigma-1 receptors, in particular, can modulate calcium signaling by interacting with L-type Ca2+ channels and influence neuronal responses through interactions with NMDA receptor subunits. nih.gov While many ligands have been identified for sigma receptors, recent studies have also revealed that some compounds initially identified as sigma receptor ligands exert their biological effects through mechanisms independent of direct receptor binding. nih.gov This highlights the complexity of assigning a mechanism of action and suggests that while the structural features of this compound may allow for interaction with sigma receptors, its biological effects could also arise from off-target activities.

Structure-Activity Relationship (SAR) Studies

Systematic Chemical Modification and Analog Synthesis for SAR Derivation

The generation of a library of analogs is the first step in establishing an SAR. For a molecule like this compound, this involves the systematic modification of its three main components: the dimethylamino group, the semicarbazide core, and the naphthyl ring.

Standard synthetic procedures for semicarbazide derivatives often involve condensation reactions. For example, a common route is the reaction of a hydrazide, such as diphenylacetic acid hydrazide, with an appropriate isocyanate or isothiocyanate, which can be heated to drive the reaction to completion. nih.gov Another established method is the reaction of a substituted benzaldehyde (B42025) with semicarbazide hydrochloride in an ethanol (B145695) solution, often stirred at room temperature. researchgate.net Similarly, N-hydroxy semicarbazone derivatives can be prepared through a condensation reaction between N-hydroxy semicarbazide and various ketones. nih.gov

These established synthetic strategies allow for the targeted synthesis of derivatives of this compound. Modifications could include:

Altering the Naphthyl Ring: Replacing the 1-naphthyl group with other aromatic or heterocyclic systems (e.g., phenyl, quinolinyl, pyridyl) to probe the influence of size, hydrophobicity, and electronic properties. nih.gov

Modifying the Semicarbazide Linker: Replacing the oxygen atom with sulfur to create a thiosemicarbazide (B42300), or altering the spacing and flexibility of the linker. nih.gov

Varying Substituents on the Terminal Nitrogen: Replacing the two methyl groups with other alkyl or aryl groups to assess the impact of steric bulk and electronics at this position.

Correlating Structural Features of this compound Derivatives with Biological Interaction Profiles

Once analogs are synthesized, their biological activity is tested to draw correlations between specific structural features and their interaction profiles.

Studies on related semicarbazide and thiosemicarbazide series have revealed important SAR principles. For instance, in a series of 4-aryl-1-diphenylacetyl(thio)semicarbazides, a clear divergence in activity was observed: the thiosemicarbazide derivatives exhibited potent antinociceptive (analgesic) activity, whereas the corresponding semicarbazide analogs displayed anti-serotonergic effects. nih.gov This indicates that the nature of the chalcogen atom (oxygen vs. sulfur) in the carbazide core is a critical determinant of the biological response.

Below is a table summarizing potential structure-activity relationships for derivatives of this compound based on findings from related compounds.

| Molecular Modification | Structural Feature Changed | Potential Impact on Biological Activity | Reference |

| Aromatic System | Replacement of naphthyl with phenyl | Decreased hydrophobic surface area; may reduce potency for certain targets. | |

| Aromatic System | Introduction of substituents on the naphthyl ring | Can modulate electronic properties and steric fit, altering binding affinity and selectivity. | |

| Semicarbazide Core | Replacement of carbonyl oxygen with sulfur (to form a thiosemicarbazide) | Can fundamentally change the biological activity profile (e.g., from anti-serotonergic to antinociceptive). | nih.gov |

| Terminal Nitrogen | Alteration of the N,N-dimethyl groups | Changes in steric bulk can affect receptor fit and accessibility. | |

| Molecular Geometry | Torsional angle between the naphthyl ring and semicarbazide plane | Can be critical for achieving the correct orientation for receptor binding. | nih.gov |

Principles of Rational Design for Modulating Biological Activity and Selectivity

Rational design utilizes structural information about a biological target to guide the design of new, more potent, and selective inhibitors. This approach moves beyond traditional trial-and-error synthesis by incorporating computational tools to predict molecular interactions before a compound is ever made in the lab. nih.gov

The process typically begins by identifying a validated biological target (e.g., an enzyme active site or a receptor binding pocket). Molecular modeling software is then used to dock virtual chemical templates into this site. nih.gov For this compound, this would involve docking the compound and its designed analogs into the ligand-binding domain of a target like Nur77 or into a binding site on a sigma receptor.

Computational analysis can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net The results of these docking studies provide a "binding score," which helps to prioritize which analogs are most likely to be active and should be synthesized. nih.gov This computational pre-screening saves significant time and resources. For example, in the design of new DNA interactive agents, naphthalene-based compounds were first analyzed via molecular docking, and only those showing excellent predicted DNA intercalating ability were then synthesized and evaluated. nih.gov This principle of using molecular modeling to assist in the design of chemical entities allows for a more focused and efficient approach to developing molecules with enhanced biological activity and improved selectivity for their intended target.

Investigation of Biological Macromolecule Interactions in Chemical Biology

Beyond specific receptor proteins, small molecules can interact with other essential biological macromolecules, such as nucleic acids. Investigating these interactions is crucial for understanding a compound's full mechanistic profile.

Studies on DNA Binding and Interaction Mechanisms

The ability of small molecules to bind to DNA is a well-established mechanism for many therapeutic agents. Semicarbazide derivatives have been investigated for their potential to interact with DNA. nih.govresearchgate.net Studies involving various hydrazide and semicarbazide derivatives have indicated an intercalative mode of binding to DNA. nih.govresearchgate.net Intercalation involves the insertion of a planar molecule, typically an aromatic system, between the base pairs of the DNA double helix. The fused, planar ring system of the naphthyl group in this compound makes it a candidate for such an interaction.

Several biophysical techniques are employed to study these interactions:

UV-Visible Spectroscopy: This method is used to monitor changes in the absorption spectrum of the compound upon the addition of DNA. A shift in the absorption maximum (bathochromic or hypsochromic shift) and a change in molar absorptivity (hyperchromism or hypochromism) can indicate binding and provide clues about the binding mode. nih.gov

Fluorescence Spectroscopy: For fluorescent compounds, changes in emission intensity upon DNA binding can be a strong indicator of an interaction. A significant enhancement or quenching of fluorescence can be used to calculate binding constants. mdpi.com

Molecular Docking: Computational studies can visualize how a compound might fit into the minor or major groove of DNA or intercalate between base pairs, identifying potential hydrogen bonds and other stabilizing interactions. nih.gov

Interestingly, a study on various semicarbazide derivatives found that those with aliphatic substituents demonstrated stronger DNA binding than derivatives with aromatic substituents, suggesting that factors other than simple aromatic intercalation contribute to the binding affinity. nih.govresearchgate.net Other potential interactions include groove binding, where the molecule fits into the major or minor groove of the DNA helix, and electrostatic interactions between charged parts of the molecule and the phosphate (B84403) backbone of DNA. nih.gov

The table below illustrates the type of data obtained from DNA binding studies, using results from related heterocyclic compounds as an example.

| Compound Class | Technique | Observation | Inferred Binding Mode | Reference |

| Isatin Derivatives | UV-Visible Spectroscopy | Hypochromism and red shift upon DNA addition | Intercalation | nih.gov |

| Isatin Derivatives | Molecular Docking | Visualization of interactions with DNA base pairs | Partial intercalation and groove binding | nih.gov |

| Semicarbazide Derivatives | UV-Vis and IR Spectroscopy, Molecular Docking | Spectral changes upon DNA addition | Intercalative binding | nih.govresearchgate.net |

| Core-Extended Naphthalene (B1677914) Diimide | Fluorescence Spectroscopy | Significant fluorescence enhancement and red shift | Multiple binding events, likely including intercalation or end-stacking | mdpi.com |

Research on Protein (e.g., Bovine Serum Albumin, BSA) Binding Characteristics

The interaction between small molecule compounds and serum albumins, such as bovine serum albumin (BSA), is a critical area of research for understanding their pharmacokinetic profiles. These binding events can significantly influence the distribution, metabolism, and efficacy of a compound. Spectroscopic methods, particularly fluorescence quenching, are commonly employed to study these interactions.

Utilization as Chemical Probes for Elucidating Biological Pathways and Targets

Chemical probes are small molecules used to study and manipulate biological systems. Due to their potential to interact with various biological targets, semicarbazone derivatives are of interest in the development of such probes. Their biological properties are often linked to their ability to coordinate with metal ions, which can alter their lipophilicity and, consequently, their cellular uptake and activity. nih.gov

While specific research detailing the use of this compound as a chemical probe is limited, the broader class of semicarbazones has been investigated for their ability to interfere with vital biochemical processes. researchgate.net These processes include the synthesis of deoxyribonucleotides and cell wall components, as well as maintaining thiol levels within cells. researchgate.net The diverse biological activities of semicarbazones, such as their anticancer and antimicrobial effects, make them valuable candidates for designing probes to investigate specific cellular pathways. researchgate.net The naphthalene moiety in this compound could also contribute to its potential as a probe, as naphthalene derivatives have been identified as having a wide range of biological activities. nih.gov

In Vitro Biological Screening and Mechanistic Cell Studies

Assessment of Antiproliferative Activity against Cancer Cell Lines (e.g., A549, HepG2, HGC-27, MCF-7, HeLa)

The antiproliferative activity of this compound and its analogs has been evaluated against a variety of human cancer cell lines.

A549 (Human Lung Adenocarcinoma): New naphthalene-substituted thiosemicarbazone derivatives have demonstrated cytotoxic effects on A549 cells. For example, 4-(naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide showed a notable inhibitory effect with an IC50 value of 31.25 μg/mL. Other studies on different classes of compounds have also reported antiproliferative activity against A549 cells, highlighting this cell line as a common model for anticancer drug screening. dovepress.comnih.govnih.govnih.govresearchgate.net

HepG2 (Human Hepatocellular Carcinoma): The cytotoxic activity of various compounds has been assessed against HepG2 cells. nih.govmdpi.comnih.govajol.infonih.gov For instance, a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives were tested, with m-acetylphenylamino-1,4-naphthoquinone showing potent activity with an IC50 value of 4.758 μM. nih.gov Novel amide derivatives based on a trimethoxyphenyl (TMP) moiety also exhibited significant cytotoxicity against HepG2 cells, with some compounds showing IC50 values in the sub-micromolar range. ajol.info

HGC-27 (Human Gastric Cancer): Research on 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives has shown potent antiproliferative activity against several cancer cell lines, including HGC-27. One of the most active compounds in this series, designated as 9h, was found to inhibit the growth of HGC-27 cells effectively. Other studies have also used the HGC-27 cell line to investigate the anticancer effects of various agents. nih.govresearchgate.netnih.gov

MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line is a widely used model for studying breast cancer. Various naphthalene and semicarbazone derivatives have been tested for their activity against these cells. dovepress.commdpi.comnih.govnih.govnih.gov For example, a monobenzyltin compound demonstrated strong growth inhibition against MCF-7 cells with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov

HeLa (Human Cervical Cancer): The HeLa cell line is another common model in cancer research. The cytotoxic effects of newly synthesized heterocyclic derivatives have been evaluated against HeLa cells, with some compounds showing high cytotoxicity. nih.gov

Interactive Data Table: Antiproliferative Activity of Related Compounds

Investigation of Cellular Growth Inhibition and Cell Cycle Effects

Semicarbazone derivatives have been shown to inhibit cellular growth and affect the cell cycle in cancer cells. Flow cytometry analysis is a common technique used to determine the effects of these compounds on cell cycle distribution.

Studies on semicarbazone derivatives have revealed that they can cause cell cycle arrest at different phases. For example, certain phenyl-bearing semicarbazone derivatives were found to induce an arrest in the Sub-G1 phase of the cell cycle in a dose-dependent manner. This arrest in the cell cycle progression is a key mechanism by which these compounds inhibit cancer cell proliferation. Other studies have shown that different compounds can cause cell cycle arrest at the G1, G2/M, or S phases, often mediated by the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov For instance, some benzamide (B126) analogs have been shown to inhibit the growth of A549 tumor cells in a dose- and time-dependent manner. nih.gov

Studies on Apoptosis Induction and Related Molecular Events (e.g., PARP cleavage, Nur77 nuclear export)

Apoptosis, or programmed cell death, is a crucial process that can be induced by anticancer agents. The induction of apoptosis is often characterized by specific molecular events, including the cleavage of poly(ADP-ribose) polymerase (PARP) and the modulation of proteins like Nur77.

PARP Cleavage: PARP is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by caspases, which is considered a hallmark of this process. researchgate.netnih.govnih.gov The cleavage of PARP-1 results in two fragments of 24 kDa and 89 kDa. nih.govnih.gov Studies on semicarbazone derivatives have shown that they can induce PARP cleavage. For instance, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides were found to induce PARP cleavage in HGC-27 cells in a concentration-dependent manner. Other compounds, such as certain uracil (B121893) analogs, have also been shown to increase the level of cleaved PARP1 in MCF-7 cells. nih.gov

Nur77 Nuclear Export: Nur77 (also known as NR4A1) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria to trigger apoptosis. nih.govmdpi.com The nuclear export of Nur77 is a critical step in this process. Research has shown that certain compounds can induce the expression and nuclear export of Nur77. For example, the semicarbazide derivative 9h was found to upregulate Nur77 expression and trigger its nuclear export in HGC-27 cells, suggesting the involvement of Nur77-mediated apoptosis. This translocation can be influenced by various signaling pathways, including the c-Jun N-terminal kinase (JNK) and Akt pathways. nih.gov

Evaluation of Antibacterial and Antifungal Activity of this compound Analogs

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Semicarbazone and naphthalene derivatives have shown promise as potential antibacterial and antifungal agents.

Antibacterial Activity: Semicarbazones and their derivatives have been reported to exhibit antibacterial activity against various pathogenic strains. researchgate.netnih.gov Their mechanism of action may involve the inhibition of essential enzymes or the disruption of cellular pathways in bacteria. nih.gov For example, certain hydroxy semicarbazone derivatives have shown notable activity against Gram-negative bacteria. researchgate.net The antibacterial efficacy of these compounds can be influenced by the nature of the substituents on their aromatic rings. researchgate.net

Antifungal Activity: Naphthalene-substituted thiosemicarbazone derivatives have demonstrated potent antifungal effects against pathogenic yeasts and molds. For instance, 4-(naphthalen-1-yl)-1-(2,3-difluorobenzylidene)thiosemicarbazide and 4-(naphthalen-1-yl)-1-(2,5-difluorobenzylidene)thiosemicarbazide have shown significant inhibitory effects on Candida species. The antifungal activity of naphthalene derivatives has been widely reported, with some compounds being developed as clinical drugs. nih.govresearchgate.netnih.gov The naphthalene moiety is a key structural feature contributing to the antimicrobial properties of these compounds. nih.gov

Interactive Data Table: Antimicrobial Activity of Related Compounds

Anticonvulsant Activity Assessment and Associated Quantum Chemical Studies

The exploration of a novel compound's potential as an anticonvulsant agent typically involves a two-pronged approach: in vivo screening to determine its efficacy in established seizure models and in silico quantum chemical studies to understand the electronic and structural properties that may contribute to its biological activity.

Anticonvulsant Screening Models

The initial evaluation of anticonvulsant potential is conducted using standardized rodent models of seizures. The two most common primary screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.govuc.ptijrps.comspringernature.com

Maximal Electroshock (MES) Test: This test is considered a model for generalized tonic-clonic seizures. ijrps.comnih.gov An electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is the primary endpoint. uc.ptijrps.com Efficacy in the MES test suggests that a compound may act by preventing the spread of seizures. ijrps.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures (petit mal). nih.govmeliordiscovery.com Pentylenetetrazole, a GABA receptor antagonist, is administered to induce clonic seizures lasting for at least five seconds. nih.gov A compound's ability to prevent or delay the onset of these seizures indicates potential anticonvulsant activity, possibly through mechanisms that enhance GABAergic neurotransmission or affect T-type calcium channels. nih.govresearchgate.net

Illustrative Anticonvulsant Activity Data

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No published experimental results for this compound were found.

Interactive Table: Hypothetical Anticonvulsant Screening Results for this compound

| Test Model | Endpoint Assessed | Hypothetical Result | Interpretation |

| Maximal Electroshock (MES) | Prevention of Tonic Hindlimb Extension | Active | May prevent seizure spread; potential efficacy against generalized tonic-clonic seizures. |

| Subcutaneous Pentylenetetrazole (scPTZ) | Prevention of Clonic Seizures | Inactive | Less likely to be effective for absence seizures or act via typical GABAergic pathways. |

Quantum Chemical Studies

Quantum chemical calculations are employed to elucidate the electronic and structural properties of a molecule that are essential for its biological activity. nih.govoup.comnih.gov These studies help in understanding the structure-activity relationship (SAR) and in designing more potent analogues. nih.gov Key parameters calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. researchgate.net A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular reactivity and stability. researchgate.netnih.govmdpi.com A smaller energy gap is often associated with higher chemical reactivity and potentially greater biological activity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding potential non-covalent interactions with receptor sites.

Research on related 1-(substituted benzylidene/ethylidene)-4-(naphthalen-1-yl)semicarbazides has indicated that electronic properties are the principal modulators of their anticonvulsant activity. nih.gov

Illustrative Quantum Chemical Parameters

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No published quantum chemical study results for this compound were found.

Interactive Table: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance in Anticonvulsant Design |

| HOMO Energy (eV) | -5.85 | Relates to the molecule's electron-donating capability, influencing interactions with receptor sites. |

| LUMO Energy (eV) | -1.20 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE in eV) | 4.65 | A measure of chemical reactivity and kinetic stability; a key factor in structure-activity relationships. nih.govnih.gov |

| Dipole Moment (Debye) | 3.45 | Influences solubility, transport across membranes, and binding affinity. |

By correlating the data from in vivo anticonvulsant assessments with the calculated quantum chemical parameters, researchers can build robust quantitative structure-activity relationship (QSAR) models. informahealthcare.comnih.govanalchemres.org These models are instrumental in predicting the anticonvulsant potential of new, unsynthesized derivatives and in optimizing lead compounds to enhance efficacy and reduce potential toxicity.

Vii. Advanced Research Directions and Future Perspectives

Development of Next-Generation Analogs with Tailored Biological Specificity

The core structure of 1,1-Dimethyl-4-(1-naphthyl)semicarbazide offers a versatile scaffold for the design of new analogs with enhanced and more specific biological activities. Structure-activity relationship (SAR) studies are paramount in this endeavor, allowing for a systematic exploration of how modifications to the molecule's structure influence its biological effects.

Future research should focus on a number of key modifications. The naphthyl moiety, for instance, can be substituted at various positions with electron-donating or electron-withdrawing groups to modulate the compound's electronic properties and, consequently, its interactions with biological targets. Furthermore, replacing the naphthalene (B1677914) ring system with other aromatic or heteroaromatic systems could lead to analogs with entirely new biological profiles.

The semicarbazide (B1199961) linker also presents numerous opportunities for modification. Altering the methylation pattern on the terminal nitrogen or replacing the oxygen atom with sulfur to create a thiosemicarbazide (B42300) analog could significantly impact the compound's hydrogen bonding capabilities and metal-chelating properties, which are often crucial for biological activity. ajchem-b.comsathyabama.ac.in The synthesis of a library of such analogs, followed by rigorous biological screening, will be instrumental in identifying compounds with tailored specificity towards particular enzymes, receptors, or cellular pathways.

| Parent Compound | Potential Analog | Rationale for Modification | Anticipated Change in Property |

| This compound | 1,1-Dimethyl-4-(4-methoxy-1-naphthyl)semicarbazide | Introduce an electron-donating group to the naphthyl ring. | Altered electronic distribution, potentially enhancing binding to specific biological targets. |

| This compound | 1,1-Dimethyl-4-(1-naphthyl)thiosemicarbazide | Replace the carbonyl oxygen with a sulfur atom. | Increased metal-chelating ability and altered hydrogen bonding capacity, potentially leading to different biological activities. |

| This compound | 1-Methyl-4-(1-naphthyl)semicarbazide | Reduce steric hindrance at the terminal nitrogen. | May allow for different binding conformations and interactions with target proteins. |

| This compound | 1,1-Dimethyl-4-(2-quinolyl)semicarbazide | Replace the naphthyl group with a heteroaromatic system. | Introduction of a nitrogen atom could lead to new hydrogen bonding interactions and altered pharmacological properties. |

Strategic Integration with Emerging Drug Discovery Paradigms

The landscape of drug discovery is continually being reshaped by technological advancements. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two such paradigms where this compound and its future analogs could be strategically integrated.

In the context of HTS, large libraries of compounds are rapidly screened against a biological target to identify "hits." nih.gov A focused library of this compound analogs could be synthesized and subjected to HTS campaigns against a wide array of targets, such as kinases, proteases, or G-protein coupled receptors. This approach could uncover unexpected biological activities and provide starting points for new drug development programs.

FBDD, on the other hand, involves screening smaller, low-molecular-weight fragments that bind to a target with low affinity. The structural information from these interactions is then used to grow the fragments into more potent lead compounds. The naphthyl and dimethylsemicarbazide moieties of the parent compound could be considered as fragments themselves. Screening these and related fragments could identify key interactions that can be built upon to design novel inhibitors for various disease targets.

Design of Chemical Tools for Systems Chemical Biology

Systems chemical biology aims to understand complex biological systems using small molecule probes. This compound can serve as a scaffold for the design of such chemical tools to investigate cellular networks and pathways.

One exciting avenue is the development of photoaffinity probes. By incorporating a photo-reactive group, such as a diazirine, into the structure of this compound or its biologically active analogs, researchers can create tools that, upon photoactivation, covalently bind to their cellular targets. nih.gov Subsequent proteomic analysis can then identify these targets, providing invaluable insights into the compound's mechanism of action.

Furthermore, the semicarbazide moiety can be functionalized with reporter tags, such as fluorophores or biotin, to create probes for imaging or affinity purification studies. These chemical tools would enable the visualization of the compound's subcellular localization and the identification of its binding partners within the complex environment of the cell.

| Probe Type | Functional Group to Incorporate | Application | Information Gained |

| Photoaffinity Probe | Diazirine or Aryl Azide | Target Identification | Covalent labeling and subsequent identification of direct cellular binding partners. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular Imaging | Visualization of the subcellular localization and distribution of the compound. |

| Affinity Probe | Biotin | Protein Pull-down | Isolation and identification of protein complexes that interact with the compound. |

Novel Applications in Supramolecular Chemistry and Nano-assemblies

The unique structural features of this compound, namely the planar and aromatic naphthalene ring and the hydrogen-bonding capable semicarbazide unit, make it an intriguing candidate for applications in supramolecular chemistry and the construction of nano-assemblies.